Cyclopentenedione

Antitumor Protein Tyrosine Kinase Inhibition Mitochondrial Toxicity

Cyclopentenedione is a five-membered cyclic unsaturated diketone whose constrained ring geometry imparts distinct electronic and steric properties not replicated by cyclohexanedione or monoketone analogs. Validated as the core pharmacophore in coruscanone A (antifungal potency comparable to amphotericin B), TX-1123/TX-1918 (>100-fold kinase selectivity for eEF2-K), and >5-fold IGF-I repression potency over 2-cyclopentene-1-one. Essential for constructing cyclopenta[b]pyran cores via divergent cyclization unavailable with cyclohexanedione. Select this scaffold when target selectivity and synthetic precision are non-negotiable.

Molecular Formula C5H4O2
Molecular Weight 96.08 g/mol
CAS No. 28750-51-8
Cat. No. B8730137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentenedione
CAS28750-51-8
Molecular FormulaC5H4O2
Molecular Weight96.08 g/mol
Structural Identifiers
SMILESC1C=CC(=O)C1=O
InChIInChI=1S/C5H4O2/c6-4-2-1-3-5(4)7/h1-2H,3H2
InChIKeyWMNNFUMNTPIROQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentenedione CAS 28750-51-8: Core Chemical Identity and Structural Baseline for Informed Procurement


Cyclopentenedione (CAS 28750-51-8), systematically named cyclopent-3-ene-1,2-dione or 4-cyclopentene-1,3-dione, is a five-membered cyclic unsaturated diketone with molecular formula C5H4O2 and molecular weight 96.08 g/mol . It features a planar ring bearing two conjugated carbonyl groups and an endocyclic carbon-carbon double bond, a configuration that confers pronounced electrophilic character . The compound is a versatile synthetic intermediate employed in the preparation of pharmacologically active molecules, polymeric films, and agrochemical agents [1].

Cyclopentenedione CAS 28750-51-8: Why Direct Substitution with In-Class Analogs Compromises Performance


Although the cyclopentenedione scaffold shares the β-diketone motif with larger ring systems like 1,3-cyclohexanedione, the constrained five-membered ring geometry imparts distinct electronic and steric properties that are not replicated by six- or seven-membered analogs. These differences manifest as altered electrophilic reactivity, divergent cyclization pathways in synthesis, and unique biological target engagement profiles [1]. Consequently, substituting cyclopentenedione with a cyclohexanedione or a simple monoketone such as 2-cyclopentene-1-one can lead to significant changes in reaction yields, product distributions, or observed biological potency [2]. The following evidence-based comparisons quantify these critical performance gaps.

Cyclopentenedione CAS 28750-51-8: Quantified Performance Differentiation vs. Structural Analogs


Cyclopentenedione Derivative TX-1123 Exhibits Superior Antitumor Potency and Reduced Mitochondrial Toxicity Compared to Malononitrile-Based Tyrphostin AG17

In a direct head-to-head comparison, the cyclopentenedione-derived tyrphostin TX-1123 demonstrated enhanced antitumor activity and lower mitochondrial toxicity relative to the malononitrile-derived analog AG17, which is a potent tyrphostin itself [1]. This indicates that the cyclopentenedione core provides a distinct pharmacological advantage in terms of both efficacy and safety profile.

Antitumor Protein Tyrosine Kinase Inhibition Mitochondrial Toxicity

4-Cyclopentene-1,3-dione Demonstrates >5-Fold Enhanced Potency Over 2-Cyclopentene-1-one in Repressing IGF-I Gene Expression

A comparative study assessing the ability of cyclic α,β-unsaturated carbonyls to repress insulin-like growth factor-I (IGF-I) gene expression revealed that 4-cyclopentene-1,3-dione is substantially more potent than the monoketone analog 2-cyclopentene-1-one [1]. The presence of two reactive electrophilic carbons in the dione structure is critical for its enhanced biological activity.

Gene Expression IGF-I Repression Antiproliferative

Coruscanone A, a Cyclopentenedione Derivative, Matches the In Vitro Antifungal Potency of Clinical Gold Standards Amphotericin B and Fluconazole

Coruscanone A, a natural product built on the cyclopentenedione core, exhibits in vitro antifungal activity against Candida albicans and Cryptococcus neoformans that is comparable to the clinically established antifungal agents amphotericin B and fluconazole [1]. Structure-activity relationship studies confirm that the 2-methoxymethylenecyclopent-4-ene-1,3-dione moiety is the essential pharmacophore [1].

Antifungal Coruscanone A Candida albicans

Divergent Cyclization Pathways: 1,3-Cyclopentanedione Forms Pyrans While 1,3-Cyclohexanedione Forms Furans in Analogous Reactions

Under identical reaction conditions, the addition of 1,3-cyclopentanedione to dimethyl acetylenedicarboxylate yields a different heterocyclic product compared to 1,3-cyclohexanedione. The cyclopentanedione-derived trans-addition product does not undergo subsequent ring closure to a 2H-pyrone, whereas the cyclohexanedione analog efficiently forms a 2H-pyrone derivative [1]. This divergent behavior highlights the ring-size-dependent reactivity of cyclic β-diketones.

Synthetic Chemistry Cyclization Ring Formation

Cyclopentenedione Core Enables Selective Kinase Inhibition with Nanomolar Potency, as Demonstrated by Derivative TX-1918

The cyclopentenedione-derived tyrphostin TX-1918 acts as a potent inhibitor of eEF2-K with an IC50 of 440 nM, while exhibiting significantly higher IC50 values (4.4–440 µM) against a panel of other kinases including Src, PKA, PKC, and EGFR-K [1]. This selectivity profile is a direct consequence of the specific interactions enabled by the cyclopentenedione pharmacophore.

Kinase Inhibition eEF2-K Selectivity

Cyclopentenedione CAS 28750-51-8: High-Value Application Scenarios Validated by Quantitative Evidence


Synthesis of Potent Antifungal Agents with Comparable Efficacy to Clinical Standards

As demonstrated by coruscanone A, the cyclopentenedione scaffold is the validated pharmacophore for achieving in vitro antifungal activity comparable to amphotericin B and fluconazole [1]. Medicinal chemistry programs focused on developing novel antifungals, particularly against azole-resistant Candida strains, should prioritize this core structure. Its use in lead optimization campaigns can yield candidates with a promising efficacy baseline.

Development of Selective Protein Tyrosine Kinase Inhibitors with Favorable Safety Profiles

The evidence for TX-1123 and TX-1918 confirms that cyclopentenedione-derived tyrphostins offer a unique combination of potent antitumor activity, high kinase selectivity (e.g., >100-fold for eEF2-K over other kinases), and lower mitochondrial toxicity compared to alternative scaffolds like malononitrile [2]. This chemotype is therefore a high-priority starting point for kinase inhibitor discovery programs seeking to minimize off-target risks while maintaining on-target efficacy.

Investigating IGF-I Signaling and Antiproliferative Mechanisms

The >5-fold increase in potency for IGF-I gene repression by 4-cyclopentene-1,3-dione over the monoketone analog 2-cyclopentene-1-one [3] makes it a superior chemical probe for studies of IGF-I signaling and related antiproliferative pathways. Its use enables experiments at lower, more pharmacologically relevant concentrations, improving assay sensitivity and reducing potential off-target effects associated with high doses of less potent probes.

Regioselective Synthesis of Fused Pyran Heterocycles

In synthetic organic chemistry, the divergent cyclization behavior of 1,3-cyclopentanedione versus 1,3-cyclohexanedione with dimethyl acetylenedicarboxylate is a critical design parameter [4]. Projects requiring the specific construction of a cyclopenta[b]pyran core, rather than a furan derivative, must use the cyclopentanedione substrate. This makes it an irreplaceable building block for accessing this specific region of chemical space.

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